![molecular formula C14H18N2O B10842292 4-HO-pyr-T CAS No. 63097-26-7](/img/structure/B10842292.png)
4-HO-pyr-T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in many natural products and their wide range of biological activities. This compound, in particular, has a pyrrolidine ring attached to the indole structure, which enhances its biological activity and makes it a valuable molecule in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidine moiety can be introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine moiety enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring that exhibit various biological activities.
Pyrrolizines: Compounds with a pyrrolidine ring fused to another ring, showing diverse biological properties.
Uniqueness
3-(2-Pyrrolidin-1-yl-ethyl)-1H-indol-4-ol is unique due to the combination of the indole and pyrrolidine moieties, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
63097-26-7 |
---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C14H18N2O/c17-13-5-3-4-12-14(13)11(10-15-12)6-9-16-7-1-2-8-16/h3-5,10,15,17H,1-2,6-9H2 |
InChI-Schlüssel |
XASLPZWIPBCAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.